

Application Notes and Protocols for T100-Mut in In Vivo Studies

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Compound of Interest

Compound Name: T100-Mut

Cat. No.: B12379129

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Disclaimer: Researchers should note that while some suppliers provide **T100-Mut** for in vivo research, at least one supplier explicitly states that their product is for in vitro use only and not for administration to animals.[1] It is imperative to consult the documentation provided by the specific manufacturer of your **T100-Mut** to ensure its suitability for in vivo applications and to adhere to their guidelines. The following information is based on published research and is for informational purposes only.

Introduction

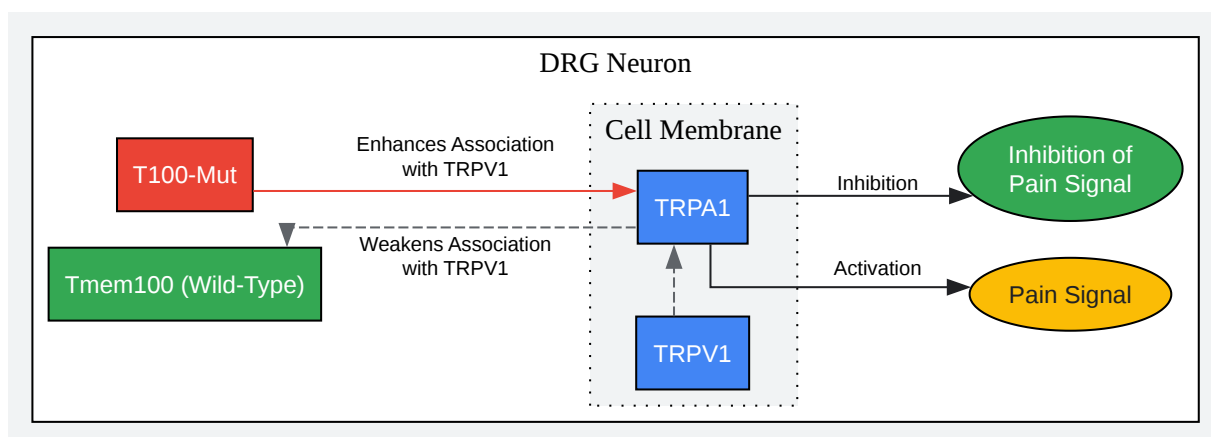
T100-Mut is a cell-permeable peptide that has emerged as a valuable tool for studying the modulation of pain signaling pathways.[2] It is derived from the C-terminal sequence of Tmem100-3Q, a mutant form of the transmembrane protein 100 (Tmem100).[2][3] Tmem100 is a key regulator of the interaction between two crucial ion channels involved in pain and inflammation: the Transient Receptor Potential Ankyrin 1 (TRPA1) and the Transient Receptor Potential Vanilloid 1 (TRPV1).[3][4][5]

Mechanism of Action

Under normal physiological conditions, Tmem100 is co-expressed with TRPA1 and TRPV1 in dorsal root ganglia (DRG) neurons.[3][5] Wild-type Tmem100 acts to weaken the physical association between TRPA1 and TRPV1. This dissociation releases an inhibitory effect that TRPV1 exerts on TRPA1, thereby potentiating TRPA1 activity.[3][4][6]

The **T100-Mut** peptide, however, mimics the action of the Tmem100-3Q mutant. It enhances the association between TRPA1 and TRPV1, which in turn strengthens the inhibition of TRPA1 channel activity.[2][3] This inhibition of TRPA1, a channel known for its role in detecting noxious chemical stimuli and contributing to inflammatory and neuropathic pain, makes **T100-Mut** a potent inhibitor of TRPA1-mediated pain.[2][3] The inhibitory effect of **T100-Mut** on TRPA1 is critically dependent on the presence of TRPV1.[3]

Signaling Pathway of T100-Mut



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Caption: Signaling pathway of **T100-Mut** in modulating TRPA1 and TRPV1 interaction.

In Vivo Experimental Protocol: Assessment of T100-Mut in a Mouse Model of Pain

This protocol is adapted from studies investigating the analgesic effects of **T100-Mut** in mouse models of pain.[3][7]

Materials and Reagents

- **T100-Mut** peptide
- Vehicle (e.g., 5% DMSO in normal saline)

- Syringes and needles for administration (e.g., intra-articular or intraperitoneal)
- Experimental mice (e.g., C57BL/6)
- Pain-inducing agent (e.g., Complete Freund's Adjuvant - CFA)
- Equipment for behavioral pain assessment (e.g., von Frey filaments for mechanical allodynia)

Experimental Procedure

a. Acclimatization of Animals:

- House mice in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the experiment.
- Allow free access to food and water.
- Handle the mice for several days prior to testing to acclimate them to the experimental procedures.

b. Induction of Pain Model (e.g., Inflammatory Pain):

- Induce inflammation by injecting a pain-inducing agent such as CFA into the desired site (e.g., intra-articular injection into the temporomandibular joint or plantar surface of the hind paw).^[7]
- Allow sufficient time for the pain phenotype to develop (e.g., 24 hours).

c. Administration of **T100-Mut**:

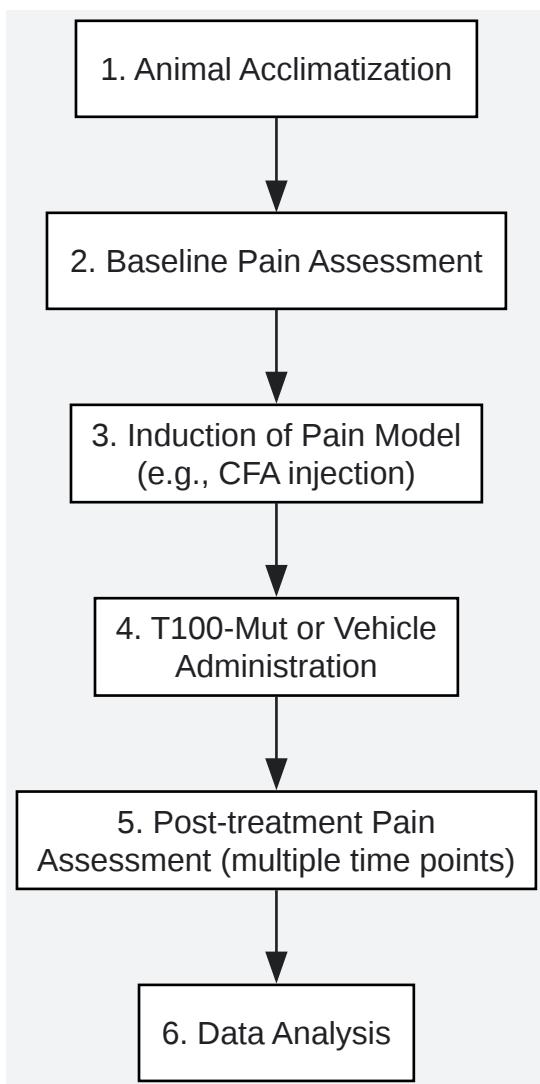
- Prepare a stock solution of **T100-Mut** in a suitable vehicle.
- Administer **T100-Mut** or the vehicle control to the mice. The route of administration can be systemic (e.g., intraperitoneal) or local (e.g., intra-articular), depending on the experimental question.^[7]

- The dosage will depend on the specific study design and should be optimized. Published studies have used local injections.[7]

d. Behavioral Assessment of Pain:

- At predetermined time points after **T100-Mut** administration, assess the pain response.
- For mechanical allodynia, use von Frey filaments to measure the paw withdrawal threshold.
- Record the responses and analyze the data to determine the effect of **T100-Mut** on pain sensitivity.

Experimental Workflow



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Caption: A typical experimental workflow for in vivo studies of **T100-Mut**.

Quantitative Data for In Vivo Studies

The following table summarizes dosage and administration information from a study on temporomandibular disorder pain in mice.^[7]

Parameter	Details
Animal Model	Mouse (Temporomandibular Disorder Pain)
T100-Mut Concentration	Not explicitly stated in the cited abstract
Route of Administration	Intra-articular (i.a.) injection
Volume of Administration	10 µl (bilaterally)
Vehicle	5% DMSO
Control	Vehicle (5% DMSO)

Note: Researchers should perform dose-response studies to determine the optimal concentration of **T100-Mut** for their specific experimental model.

In Vitro Application Notes and Protocols

Given the "for in vitro use only" designation by some suppliers, here are protocols for in vitro applications of **T100-Mut**.

In Vitro Calcium Imaging in DRG Neurons

This protocol is based on the methodology described in studies investigating the effect of **T100-Mut** on neuronal activity.^[3]

a. Cell Preparation:

- Isolate dorsal root ganglia (DRG) from mice.

- Culture the DRG neurons on a suitable substrate (e.g., poly-D-lysine/laminin-coated coverslips).

b. Calcium Imaging:

- Load the cultured DRG neurons with a calcium indicator dye (e.g., Fura-2 AM).
- Pre-treat the neurons with **T100-Mut** or vehicle for a specified duration.
- Stimulate the neurons with a TRPA1 agonist (e.g., mustard oil) and a TRPV1 agonist (e.g., capsaicin).^[3]
- Measure the changes in intracellular calcium concentration using a fluorescence imaging system.

c. Data Analysis:

- Quantify the fluorescence intensity changes to determine the effect of **T100-Mut** on TRPA1 and TRPV1 agonist-induced calcium influx.
- Compare the responses in **T100-Mut**-treated cells to vehicle-treated controls.

Co-immunoprecipitation of TRPA1 and TRPV1

This protocol can be used to assess the effect of **T100-Mut** on the physical interaction between TRPA1 and TRPV1.

a. Cell Culture and Transfection:

- Culture a suitable cell line (e.g., HEK293T) that does not endogenously express TRPA1 or TRPV1.
- Co-transfect the cells with plasmids encoding tagged versions of TRPA1 and TRPV1.

b. Treatment and Lysis:

- Treat the transfected cells with **T100-Mut** or vehicle.
- Lyse the cells in a suitable immunoprecipitation buffer.

c. Immunoprecipitation:

- Incubate the cell lysates with an antibody against one of the tagged proteins (e.g., anti-TRPV1).
- Use protein A/G beads to pull down the antibody-protein complexes.

d. Western Blotting:

- Elute the proteins from the beads and separate them by SDS-PAGE.
- Perform a Western blot using an antibody against the other tagged protein (e.g., anti-TRPA1) to detect the co-immunoprecipitated protein.
- Analyze the band intensities to determine if **T100-Mut** treatment altered the amount of co-precipitated protein, indicating a change in the TRPA1-TRPV1 interaction.

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